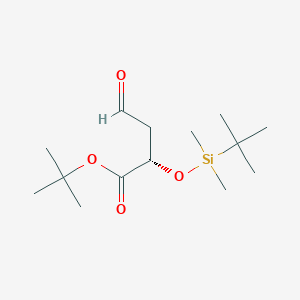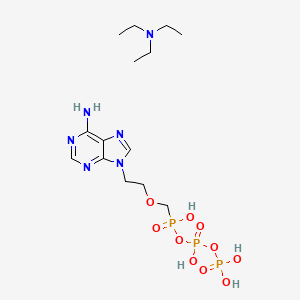
4-Chloro Desloratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro Desloratadine is a derivative of desloratadine, a second-generation tricyclic antihistamine. It is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions such as rhinitis and chronic idiopathic urticaria . The compound is characterized by its chemical structure, which includes a chlorine atom at the fourth position of the desloratadine molecule.
準備方法
The synthesis of 4-Chloro Desloratadine typically involves the modification of desloratadine. One common method includes the reaction of desloratadine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in a borate buffer at pH 7.6 . Another method involves the derivatization of desloratadine with 2,4-dinitrofluorobenzene (DNFB) in a borate buffer at pH 9.0 . Industrial production often involves the hydrolysis of loratadine using either acid (HCl) or base (KOH) to yield desloratadine, followed by further chemical modifications .
化学反応の分析
4-Chloro Desloratadine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxydesloratadine, a major metabolite.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc in acid.
科学的研究の応用
4-Chloro Desloratadine has a wide range of applications in scientific research:
作用機序
4-Chloro Desloratadine exerts its effects by selectively binding to peripheral H1 receptors, thereby blocking the action of histamine . This prevents the typical symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .
類似化合物との比較
特性
CAS番号 |
133330-63-9 |
|---|---|
分子式 |
C19H18Cl2N2 |
分子量 |
345.3 g/mol |
IUPAC名 |
7,13-dichloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene |
InChI |
InChI=1S/C19H18Cl2N2/c20-14-2-4-15-13(11-14)1-3-16-17(21)7-10-23-19(16)18(15)12-5-8-22-9-6-12/h2,4,7,10-11,22H,1,3,5-6,8-9H2 |
InChIキー |
CCXNJIKOLAJTLE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CN=C2C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
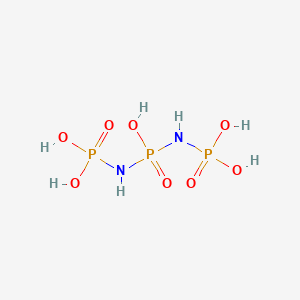
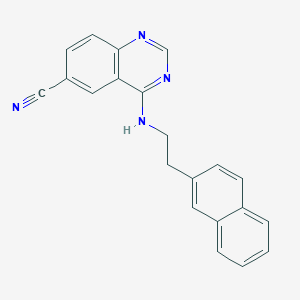


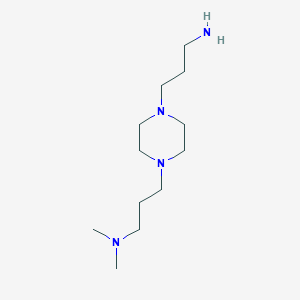
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)





